molecular formula C10H11F3O2 B12275532 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol CAS No. 26902-85-2

4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B12275532
CAS No.: 26902-85-2
M. Wt: 220.19 g/mol
InChI Key: DXDZDJCNLJXFQC-UHFFFAOYSA-N
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Description

4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C10H11F3O2 This compound is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves the reaction of 4-ethoxybenzaldehyde with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic addition followed by reduction to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: 4-Ethoxy-alpha-(trifluoromethyl)benzaldehyde, 4-Ethoxy-alpha-(trifluoromethyl)benzoic acid.

    Reduction: 4-Ethoxy-alpha-(trifluoromethyl)toluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzyl Alcohol: Similar structure but lacks the ethoxy group.

    4-Methyl-alpha,alpha-bis(trifluoromethyl)benzyl Alcohol: Contains additional trifluoromethyl groups.

    (±)-alpha-(Trifluoromethyl)benzyl Alcohol: A racemic mixture with a similar trifluoromethyl group.

Uniqueness: 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

26902-85-2

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H11F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3

InChI Key

DXDZDJCNLJXFQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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